molecular formula C9H5FO3 B1379019 6-Fluorobenzofuran-3-carboxylic acid CAS No. 1393561-25-5

6-Fluorobenzofuran-3-carboxylic acid

Cat. No.: B1379019
CAS No.: 1393561-25-5
M. Wt: 180.13 g/mol
InChI Key: ATVWVNCCIAXRMZ-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-3-carboxylic acid is a fluorinated derivative of benzofuran, characterized by the presence of a carboxylic acid functional group.

Biochemical Analysis

Biochemical Properties

6-Fluoro-1-benzofuran-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting the conduction velocity and reducing sinus node autonomy . This interaction suggests its potential use in managing cardiac arrhythmias.

Cellular Effects

The effects of 6-Fluoro-1-benzofuran-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are mediated through its interaction with various cellular components, leading to alterations in cellular behavior and function.

Molecular Mechanism

At the molecular level, 6-Fluoro-1-benzofuran-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific targets within the cell underlies its biological activity and therapeutic potential .

Metabolic Pathways

6-Fluoro-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its biological activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, 6-Fluoro-1-benzofuran-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of 6-Fluoro-1-benzofuran-3-carboxylic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives, including the use of transition-metal catalysis for cyclization of aryl acetylenes, are of high interest .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxy derivatives, halogenated compounds, and nitro derivatives .

Properties

IUPAC Name

6-fluoro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWVNCCIAXRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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